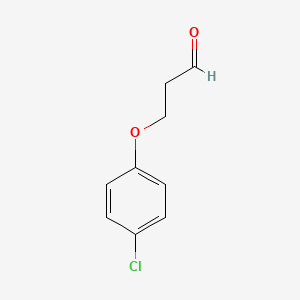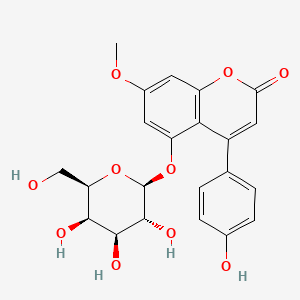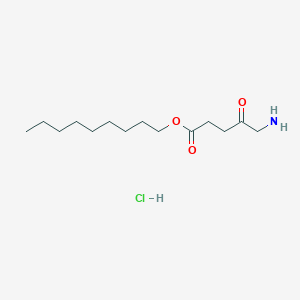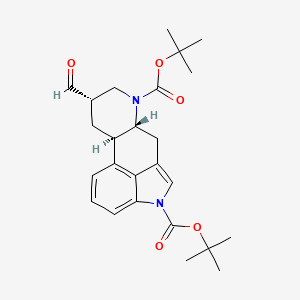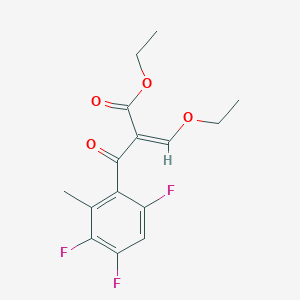
2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethoxyacrylic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methyl-3,4,6-trifluorobenzoyl chloride with ethyl acetoacetate under basic conditions to form the desired ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atoms in the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the benzoyl ring, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or substrate for enzymes involved in ester hydrolysis, leading to the modulation of metabolic processes. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable tool for studying enzyme kinetics and drug-receptor interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3,4,6-trifluorobenzoyl Chloride: A precursor used in the synthesis of the target compound.
Ethyl Acetoacetate: Another ester with similar reactivity but lacking the fluorinated benzoyl group.
Fluorinated Benzoic Acids: Compounds with similar structural features but different functional groups.
Uniqueness
2-(2-Methyl-3,4,6-trifluorobenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is unique due to its combination of a fluorinated benzoyl group and an ethoxyacrylic acid ester moiety. This structure imparts distinctive chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity towards nucleophiles. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H15F3O4 |
|---|---|
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
ethyl (Z)-3-ethoxy-2-(3,4,6-trifluoro-2-methylbenzoyl)prop-2-enoate |
InChI |
InChI=1S/C15H15F3O4/c1-4-21-7-9(15(20)22-5-2)14(19)12-8(3)13(18)11(17)6-10(12)16/h6-7H,4-5H2,1-3H3/b9-7- |
Clé InChI |
QRGOUUQQSHGGKE-CLFYSBASSA-N |
SMILES isomérique |
CCO/C=C(/C(=O)C1=C(C(=C(C=C1F)F)F)C)\C(=O)OCC |
SMILES canonique |
CCOC=C(C(=O)C1=C(C(=C(C=C1F)F)F)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


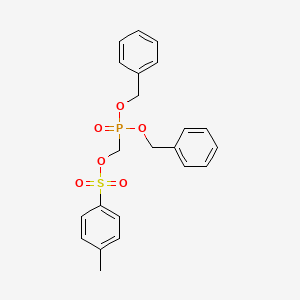
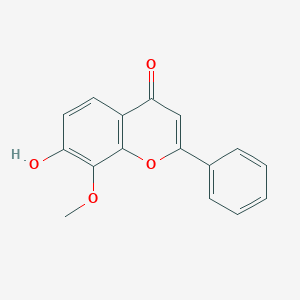
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)





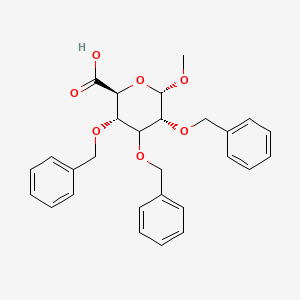
![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
